
Argiotoxin 636
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Argiotoxin 636 involves the systematic modification of the l,13-diamino-4,8-diazatridecane portion of its side chain . This process includes isosteric replacement of amine nitrogens with either oxygen or carbon to evaluate the structure-activity relationships . The synthetic route typically involves multiple steps, including the formation of intermediate compounds and their subsequent functionalization to achieve the final product .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research rather than commercial applications. the synthesis methods developed in laboratory settings can be scaled up for industrial production if needed .
Analyse Chemischer Reaktionen
Types of Reactions: Argiotoxin 636 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Introduction to Argiotoxin 636
This compound (ArgTX-636) is a polyamine toxin derived from the venom of the Argiope lobata spider. It has garnered significant attention in scientific research due to its potent antagonistic effects on ionotropic glutamate receptors, which are crucial in neurotransmission within both invertebrates and vertebrates. This article explores the diverse applications of ArgTX-636 across various fields, including neuropharmacology, neuroprotection, and cosmetic science.
Table 1: Ionotropic Glutamate Receptor Subtypes Affected by ArgTX-636
Receptor Type | Affinity | Action |
---|---|---|
AMPA | Moderate | Antagonist |
NMDA | High | Antagonist |
Kainate | Moderate | Antagonist |
Neuroprotective Properties
Research indicates that ArgTX-636 may have potential neuroprotective effects. Its ability to inhibit excitotoxicity—caused by excessive glutamate—positions it as a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis . Studies have shown that ArgTX-636 can reduce neuronal excitability and prolong action potentials in cultured neurons, suggesting its utility in neuroprotective strategies .
Analgesic Effects
This compound has also been investigated for its analgesic properties. By inhibiting glutamate-activated channels, it may provide relief from pain without significant cytotoxicity. This application is particularly relevant in the context of chronic pain management and could lead to novel therapeutic agents .
Case Study: Inhibition of Neuronal Excitability
In a study involving cultured dorsal root ganglion neurons, ArgTX-636 was applied both extracellularly and intracellularly. The results demonstrated a significant reduction in neuronal excitability and action potential generation, confirming its role as an effective inhibitor of voltage-gated Na+ and K+ currents .
Applications in Cosmetic Science
Recent investigations have highlighted the potential of ArgTX-636 in cosmetic formulations. Its ability to regulate melanogenesis without cytotoxic effects makes it an attractive candidate for products aimed at reducing hyperpigmentation. The compound’s safety profile further supports its use in topical applications .
Synthesis and Analog Development
The synthesis of ArgTX-636 has paved the way for developing analogs with enhanced selectivity and potency for specific ionotropic glutamate receptor subtypes. These analogs serve as valuable tools for dynamic studies of neurotransmitter systems .
Comparative Efficacy Studies
A comparative study evaluated the efficacy of ArgTX-636 against other known glutamate receptor antagonists. The findings indicated that while ArgTX-636 is non-selective, its potency makes it suitable for various experimental applications where receptor specificity is less critical .
Wirkmechanismus
Argiotoxin 636 exerts its effects by blocking the ion channels of NMDA receptors . This action prevents the influx of calcium ions, which is crucial for the activation of these receptors . The compound’s polyamine backbone and terminal guanidino group are essential for its binding to the receptor and its antagonistic activity . Additionally, this compound can inhibit nicotinic acetylcholine receptors, further contributing to its neuropharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Argiotoxin 636 include other polyamine toxins such as spermidine, spermine, and agmatine . These compounds share structural similarities and exhibit similar biological activities, particularly in their interactions with ionotropic receptors .
Uniqueness: What sets this compound apart from other similar compounds is its high potency and selectivity for NMDA receptors . While other polyamine toxins can also inhibit these receptors, this compound’s unique structure allows it to act as a potent antagonist at low concentrations . This makes it a valuable tool for studying NMDA receptor function and developing potential therapeutic agents .
Biologische Aktivität
Argiotoxin 636 (ArgTX-636) is a polyamine compound derived from the venom of the Argiope lobata spider. It has garnered significant attention in scientific research due to its diverse biological activities, particularly its role as an antagonist of glutamate receptors and its potential applications in cosmetic and pharmaceutical fields.
- Molecular Formula : C29H52O6N
- Molecular Weight : 636.79 g/mol
- CAS Number : 108687-79-2
- Solubility : Soluble in water, saline, methanol, and ethanol
- Purity : > 95% (HPLC)
Antagonistic Effects on Glutamate Receptors
This compound acts as a nonselective antagonist of glutamate receptors, which are crucial for synaptic transmission in the central nervous system. It blocks glutamate-activated postsynaptic ion channels, leading to a significant reduction in excitatory postsynaptic current (EPSC) amplitude. Specifically, a study reported a 50% decrease in EPSC at concentrations around .
Inhibition of Melanogenesis
ArgTX-636 has been identified as a potent inhibitor of melanogenesis, showing a remarkable capacity to reduce melanin production in B16F10 melanoma cells by approximately 70% compared to untreated controls. This effect is attributed to its ability to inhibit the activity of mushroom tyrosinase and tyrosinase-related protein 1 (TRP-1), with half-maximal inhibitory concentration (IC50) values of for DOPA oxidase activity and for DHICA oxidase activity . Notably, ArgTX-636 exhibits no cytotoxicity at concentrations up to .
The mechanism by which ArgTX-636 inhibits melanogenesis involves the following steps:
- Inhibition of Tyrosinase Activity : ArgTX-636 reduces the enzymatic activity of tyrosinase, which is essential for melanin synthesis.
- Downregulation of TRP-1 : While it does not significantly affect tyrosinase expression, ArgTX-636 decreases the protein levels of TRP-1 in melanoma cells.
- Dose-dependent Response : The inhibition of both DOPA and DHICA oxidases is dose-dependent, indicating potential for therapeutic applications in hyperpigmentation disorders.
Case Study: Melanogenesis Inhibition
A pivotal study demonstrated that ArgTX-636's inhibition of melanogenesis is significantly more potent than traditional inhibitors like kojic acid—over 500 times more effective . This finding suggests that ArgTX-636 could be developed into a novel treatment for conditions associated with excessive pigmentation.
Table: Comparative Inhibitory Potency
Eigenschaften
IUPAC Name |
(2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNICLJXPYLDAH-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909308 | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105029-41-2, 108687-79-2 | |
Record name | (2S)-N1-[(16S)-16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105029-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Argiopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105029412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Argiotoxin-636 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60909308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.